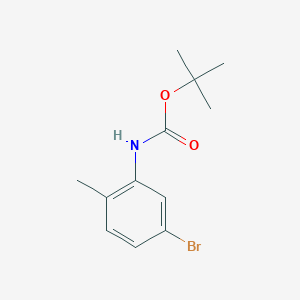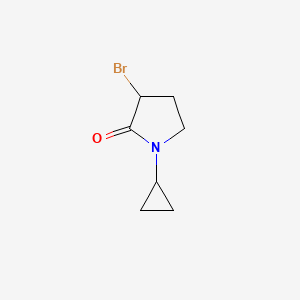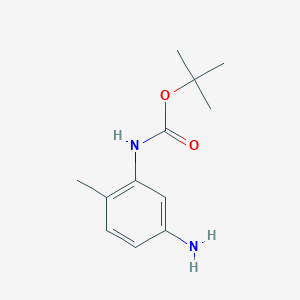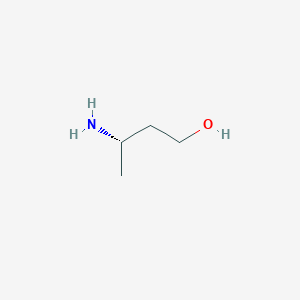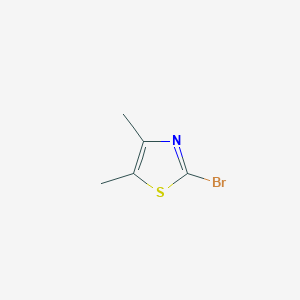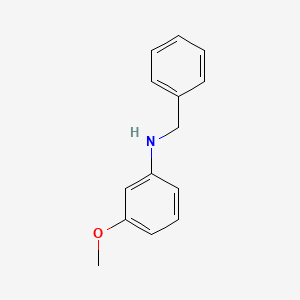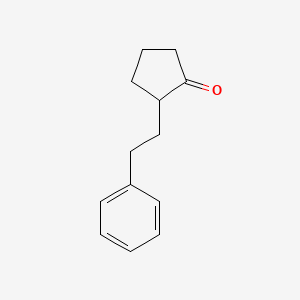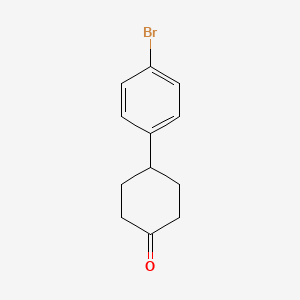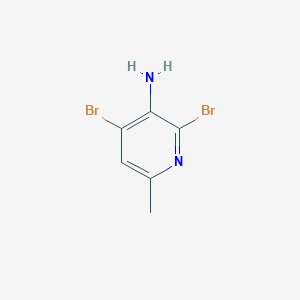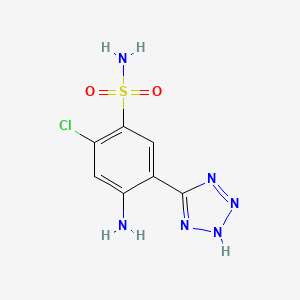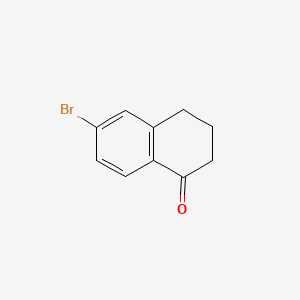
6-bromo-3,4-dihydronaphthalen-1(2H)-one
Vue d'ensemble
Description
6-bromo-3,4-dihydronaphthalen-1(2H)-one (6-Br-3,4-DHN-1) is an organic compound currently being studied for its potential applications in the field of medicinal chemistry. It is a member of the dihydronaphthalen-1-one family, and is of particular interest due to its unique chemical structure and reactivity. This compound has been used in a variety of research studies, primarily related to its potential use as a synthetic intermediate in the development of drugs and other bioactive molecules.
Applications De Recherche Scientifique
Synthesis and Reactivity in Organic Chemistry :
- A study by Gabbutt et al. (1994) described the facile synthesis of 4-bromo-2H-chromenes and 2H-thiochromenes, including 1-bromo-3,4-dihydronaphthalene, from corresponding ketones using PBr3. This process provides access to a range of novel 4-substituted 2H-chromenes and 2H-thiochromenes (Gabbutt et al., 1994).
- Gilchrist and Summersell (1988) explored the synthesis of chrysenes and other a-fused phenanthrenes using a palladium(0) coupling-electrocyclic ring closure sequence starting from 2-bromo-1-vinyl-3,4-dihydronaphthalene (Gilchrist & Summersell, 1988).
Biological Evaluation in Medicinal Chemistry :
- Wang et al. (2017) conducted a study on the synthesis and biological evaluation of 3,4-dihydronaphthalen-1(2H)-one derivatives as Bcl-2 inhibitors, demonstrating their potential as anticancer agents (Wang et al., 2017).
Catalysis and Material Science :
- Fang, Li, and Tong (2009) reported a rhodium-catalyzed cycloaddition to construct a multi-substituted dihydronaphthalene scaffold, showcasing an innovative approach in material synthesis (Fang, Li, & Tong, 2009).
- A novel one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones using a Pd[(C6H5)3P]4/AgOAc catalytic system was described by Liu et al. (2012), highlighting a straightforward and efficient approach to produce these compounds (Liu et al., 2012).
Spectroscopy and Structural Analysis :
- Alam et al. (1995) conducted 1H and 13C NMR studies on substituted dihydronaphthalene compounds, providing comprehensive assignments using advanced spectroscopic techniques (Alam et al., 1995).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
6-bromo-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDHOOBPMBLALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435687 | |
| Record name | 6-Bromotetral-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66361-67-9 | |
| Record name | 6-Bromotetral-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1-tetralone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of converting 6-bromo-1-tetralone to 6-bromo-2-tetralone?
A1: While the abstract does not explicitly mention the applications of 6-bromo-2-tetralone, it highlights the importance of this conversion. The synthesis of complex molecules often relies on specific chemical functionalities at defined positions. The shift of the carbonyl group from the 1- to the 2- position in the tetralone scaffold likely makes 6-bromo-2-tetralone a more versatile building block for further chemical synthesis, potentially leading to new and valuable compounds.
Q2: What are the advantages of the synthetic method described in the abstract?
A2: The abstract emphasizes three main advantages of the new method for synthesizing 6-bromo-2-tetralone []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
